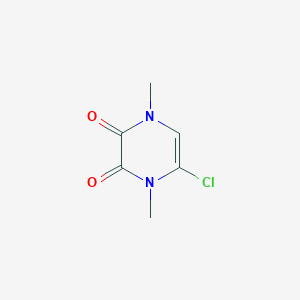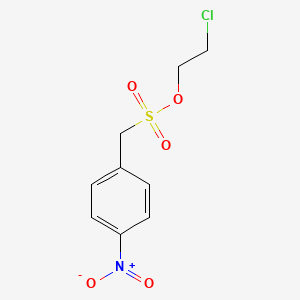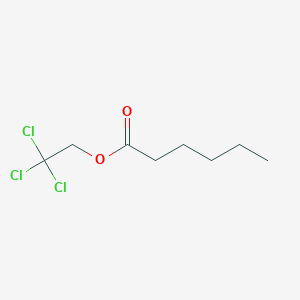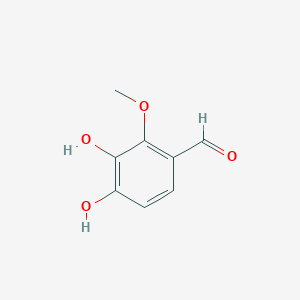![molecular formula C15H20N2O3S B14000494 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide CAS No. 4930-35-2](/img/structure/B14000494.png)
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group and a cyclobutylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2,2,4,4-tetramethyl-3-oxocyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, using a micro fixed-bed reactor can significantly improve the reaction rate and product purity . The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyclobutylidene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol
- 2,2,4,4-Tetramethyl-3-pentanone
- 2,2,6,6-Tetramethyl-4-aminopiperidine
Uniqueness
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide is unique due to its combination of a sulfonamide group and a cyclobutylidene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
4930-35-2 |
|---|---|
Molekularformel |
C15H20N2O3S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-10-6-8-11(9-7-10)21(19,20)17-16-12-14(2,3)13(18)15(12,4)5/h6-9,17H,1-5H3 |
InChI-Schlüssel |
OPAGNIOHDWSCHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(C(=O)C2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


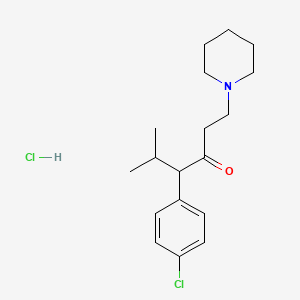
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
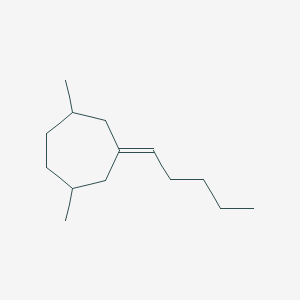


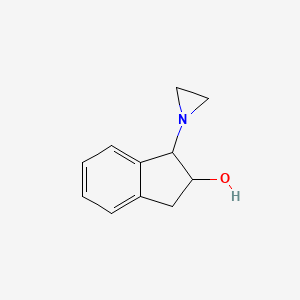
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)


